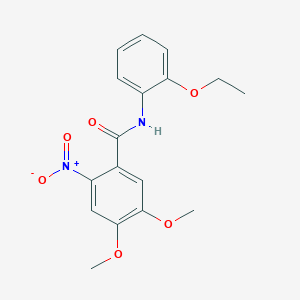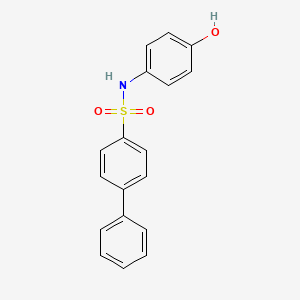![molecular formula C18H22O3 B5864600 8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant (Piper methysticum). FKA has gained attention due to its potential applications in various scientific research fields, including cancer research, anti-inflammatory therapy, and microbial resistance.
Mechanism of Action
FKA exerts its anti-cancer effects through various mechanisms, including the inhibition of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling, which is involved in inflammation and cancer progression. FKA also induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, FKA has also been found to possess anti-inflammatory and antimicrobial activities. FKA can inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various tissues. FKA has also been found to possess antimicrobial properties against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using FKA in lab experiments include its natural origin, low toxicity, and ease of synthesis. However, the limitations include the low solubility of FKA in water, which can affect its bioavailability and efficacy.
Future Directions
Further research is needed to fully understand the potential applications of FKA in various scientific research fields. Some possible future directions include:
1. Investigating the potential use of FKA in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity.
2. Studying the pharmacokinetics and pharmacodynamics of FKA to optimize its dosing and administration.
3. Exploring the potential use of FKA in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antimicrobial activities of FKA.
5. Developing novel methods for the synthesis and purification of FKA to improve its bioavailability and efficacy.
In conclusion, FKA is a natural compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research and development.
Synthesis Methods
FKA can be synthesized from the roots of the kava plant through various methods, including solvent extraction, chromatography, and chemical synthesis. The most common method involves the extraction of the kava roots with organic solvents, followed by purification using chromatography techniques.
Scientific Research Applications
FKA has been extensively studied for its potential anti-cancer properties. Research has shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer cells. FKA has also been found to inhibit the growth and metastasis of cancer cells by targeting different signaling pathways involved in cancer progression.
properties
IUPAC Name |
8-methyl-7-(3-methylbut-2-enoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-14-11-17(19)21-18-13(4)16(8-7-15(14)18)20-10-9-12(2)3/h7-9,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHRUSTVCUNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ethyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5864616.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)